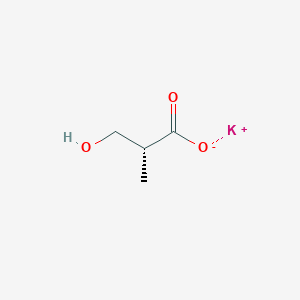

(R)-3-Hydroxyisobutyric Acid Potassium Salt

描述

Biochemical Pathways and Metabolic Roles

Valine Catabolism and Branched-Chain Amino Acid (BCAA) Metabolism

Valine is a branched-chain amino acid (BCAA) metabolized via a pathway that intersects with fatty acid and glucose metabolism. The degradation of valine involves multiple enzymatic steps, with (R)-3-hydroxyisobutyric acid emerging as a key intermediate.

Enzymatic Conversion via 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH)

The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-HIB, a rate-limiting step in valine catabolism. This reaction prevents the accumulation of toxic intermediates like methacrylyl-CoA, which could disrupt mitochondrial function.

Key enzymatic features :

- Substrate specificity : HIBCH exhibits high specificity for 3-hydroxyisobutyryl-CoA but can hydrolyze other β-hydroxyacyl-CoA derivatives, such as β-hydroxypropionyl-CoA.

- Structural basis : HIBCH belongs to the enoyl-CoA hydratase/isomerase enzyme family, with a catalytic site optimized for thioester hydrolysis.

- Tissue distribution : Highest expression in liver, heart, and kidney, consistent with their roles in BCAA metabolism and energy production.

| HIBCH Activity Parameter | Value | Source |

|---|---|---|

| Optimal pH | 8.0 | |

| Substrate (3-Hydroxyisobutyryl-CoA) | 0.2 mM | |

| Enzyme activity (wild-type) | 1 unit/μg |

Mutations in the HIBCH gene, such as p.G317E or p.A96D, reduce enzymatic activity to 3% or 7% of wild-type levels, respectively, leading to HIBCH deficiency —a disorder characterized by ketoacidosis and neurological impairments.

Mitochondrial Export Mechanisms for 3-Hydroxyisobutyrate (3-HIB)

3-HIB is synthesized in the mitochondrial matrix and transported to the cytosol for further metabolic processing or release into systemic circulation. While the exact export mechanism remains poorly defined, two pathways are hypothesized:

- Passive diffusion : As a small organic acid, 3-HIB may cross mitochondrial membranes via non-protein-mediated pathways.

- Carrier-mediated transport : Potential involvement of monocarboxylate transporters (MCTs), which facilitate the movement of short-chain fatty acids.

This export is critical for maintaining mitochondrial redox balance and preventing the accumulation of CoA-bound intermediates.

Tissue-Specific Flux in Adipose vs. Hepatic Systems

3-HIB exhibits divergent metabolic roles in adipose and hepatic tissues, influencing lipid metabolism and insulin sensitivity.

Hepatic System :

- Regulation of fatty acid (FA) metabolism : Elevated 3-HIB levels correlate with increased hepatic PDK4 expression, a pyruvate dehydrogenase kinase that inhibits FA β-oxidation. This creates a feedback loop where 3-HIB accumulation promotes FA storage and lipid droplet formation.

- Feedback inhibition : In hepatocytes, 3-HIB supplementation reduces HIBCH mRNA expression, suggesting autoregulation of its own production.

Adipose System :

- Adipocyte differentiation : During white and brown adipocyte differentiation, 3-HIB release increases, correlating with lipid accumulation and mitochondrial dysfunction.

- FA uptake and insulin signaling : 3-HIB enhances FA uptake in adipocytes and modulates insulin-stimulated glucose uptake, linking it to insulin resistance.

| Tissue | 3-HIB Role | Metabolic Consequence |

|---|---|---|

| Liver | Inhibits FA β-oxidation via PDK4 | Hepatic lipid accumulation |

| Adipose | Promotes FA uptake, reduces respiration | Adipocyte hypertrophy, insulin resistance |

属性

分子式 |

C4H7KO3 |

|---|---|

分子量 |

142.19 g/mol |

IUPAC 名称 |

potassium;(2R)-3-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |

InChI 键 |

GYLUDEIOSIWODS-AENDTGMFSA-M |

手性 SMILES |

C[C@H](CO)C(=O)[O-].[K+] |

规范 SMILES |

CC(CO)C(=O)[O-].[K+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-HydroxyisobutyricAcidPotassiumSalt typically involves the reaction of ®-3-hydroxyisobutyric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.

Industrial Production Methods

In an industrial setting, the production of ®-3-HydroxyisobutyricAcidPotassiumSalt can be scaled up using similar principles. Large-scale reactors are used to mix ®-3-hydroxyisobutyric acid with potassium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the pure potassium salt.

化学反应分析

Catalytic Asymmetric Hydrogenation

The primary synthesis route involves catalytic hydrogenation of 3-oxoisobutyric acid esters using ruthenium-based chiral catalysts. For example:

-

Substrate : Methyl 3-oxoisobutyrate

-

Catalyst : Dichlorophenyl ruthenium (II) dimer combined with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-8,8'-disulfonic acid dipotassium salt

-

Conditions :

-

Hydrogen pressure: 1–20 bar

-

Temperature: 20–80°C

-

Reaction time: 12–24 hours

-

This yields (R)-3-hydroxyisobutyric acid methyl ester with >90% enantiomeric excess (ee) .

Alkaline Hydrolysis

The ester intermediate undergoes hydrolysis with potassium hydroxide to form the potassium salt:

-

Reaction :

-

Conditions :

Yield : 85–92% with ee values consistently >90% .

Stability and Racemization

This compound is susceptible to racemization under elevated temperatures or prolonged alkaline conditions:

-

Critical factors :

Biochemical Interactions

The compound participates in valine catabolism and enzymatic reactions:

-

Key enzymes :

| Enzyme | Reaction Catalyzed | Role in Metabolism |

|---|---|---|

| 3-HIB dehydrogenase | Oxidation to methylmalonate semialdehyde | Valine degradation pathway |

| 3-HIB-CoA hydrolase | Hydrolysis of CoA esters | Fatty acid β-oxidation |

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 142.19 g/mol | PubChem |

| Solubility | Water-soluble | Chemodex |

| Optical purity (ee) | ≥90% | Patents |

| Stability | Sensitive to heat and strong bases |

Key Findings from Research

科学研究应用

®-3-HydroxyisobutyricAcidPotassiumSalt has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

作用机制

The mechanism of action of ®-3-HydroxyisobutyricAcidPotassiumSalt involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions, which can modulate enzyme activity and cellular processes.

相似化合物的比较

Key Properties:

- Chemical Formula : C₄H₇KO₃

- Molecular Weight : 142.2 g/mol (calculated for potassium salt)

- Structure : A β-hydroxy acid with a hydroxyl group at the C3 position and a potassium counterion .

Comparison with Structurally Related Compounds

(R)-3-Hydroxybutyric Acid Sodium Salt

Key Differences :

- Backbone Structure : (R)-3-Hydroxybutyric acid has a four-carbon chain (C4), whereas (R)-3-Hydroxyisobutyric acid has a branched isobutyric acid backbone.

- Applications: (R)-3-Hydroxybutyric acid sodium salt is a precursor for biodegradable polymers like polyhydroxybutyrate (PHB) . (R)-3-Hydroxyisobutyric acid potassium salt is primarily linked to metabolic diagnostics rather than polymer synthesis .

(S)-3-Hydroxyisobutyric Acid

Stereochemical Differences :

- The (S)-enantiomer is a distinct stereoisomer with opposite chirality, leading to differences in enzyme recognition and metabolic pathways.

- Synthesis : (S)-3-Hydroxyisobutyric acid is synthesized via stereospecific dehydrogenation of isobutyrate, as demonstrated in rat models .

- Biological Role : While the (R)-form is linked to BCAA metabolism, the (S)-form is less studied but may participate in alternative pathways .

2-Hydroxyisobutyric Acid

Structural and Functional Differences :

- Position of Hydroxyl Group : The hydroxyl group is at the C2 position instead of C3.

- Safety Profile : 2-Hydroxyisobutyric acid has distinct handling requirements (e.g., immediate flushing for eye/skin contact) compared to the potassium salt of 3-HIBA, which lacks explicit safety warnings in the evidence .

Comparison with Diagnostic Biomarkers

3-Hydroxyisobutyric Acid in Urine

- Diagnostic Utility: Elevated urinary 3-HIBA levels are biomarkers for global developmental delay (GDD) and intellectual disability (ID), with high specificity (91–99%) and AUC values (>0.9) in ROC analyses .

- Comparison with Other Metabolites: Palmitic Acid and Glycolic Acid show similar diagnostic performance but are linked to fatty acid metabolism rather than BCAA pathways .

| Metabolite | Cut-off Value (GDD) | AUC (GDD) | Specificity (GDD) |

|---|---|---|---|

| 3-Hydroxyisobutyric Acid | 2.315 | 0.948 | 91.0% |

| Palmitic Acid | 7.190 | 0.985 | 98.0% |

| Glycolic Acid | 2.210 | 0.953 | 90.0% |

Biocatalytic Production

- (R)-3-Hydroxyisobutyric Acid: Produced via enoyl-CoA hydratase catalysis in industrial processes using Candida rugosa .

- (R)-3-Hydroxybutyric Acid : Synthesized from butyric acid through a three-step enzymatic process .

生物活性

(R)-3-Hydroxyisobutyric Acid Potassium Salt, a derivative of 3-hydroxybutyric acid, is gaining attention for its potential biological activities, particularly in metabolic regulation and therapeutic applications. This article explores its biological activity, supported by relevant studies, data tables, and case studies.

Overview of (R)-3-Hydroxyisobutyric Acid

(R)-3-Hydroxyisobutyric Acid (also known as β-hydroxybutyrate) is a ketone body produced during fatty acid metabolism. The potassium salt form enhances its solubility and bioavailability, making it suitable for various applications in metabolic disorders and energy metabolism.

Biological Activities

1. Metabolic Regulation

- (R)-3-Hydroxyisobutyric Acid plays a crucial role in energy metabolism by serving as an alternative energy source during periods of low carbohydrate availability. It has been shown to inhibit key enzymes involved in the Krebs cycle and glycolysis, thus influencing metabolic pathways in various tissues .

2. Neuroprotective Effects

- Research indicates that (R)-3-Hydroxyisobutyric Acid exhibits neuroprotective properties. In a study involving young rats, the compound was found to inhibit key enzymes of energy metabolism in the cerebral cortex, suggesting potential benefits in conditions related to mitochondrial dysfunction .

3. Anti-inflammatory Properties

- Studies have demonstrated that β-hydroxybutyrate can reduce inflammation by inhibiting the NLRP3 inflammasome pathway, which is critical in various inflammatory diseases . This mechanism may contribute to its therapeutic effects in conditions such as hypertension and metabolic syndrome.

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Neurological Improvement

A clinical observation involved children with cardiomyopathy treated with β-hydroxybutyrate. Within a week, significant improvements were noted in neurological functions, including mobility and cognitive abilities . This suggests that (R)-3-Hydroxyisobutyric Acid may have profound effects on brain health.

Case Study 2: Hypertension Management

In an animal model, administration of β-hydroxybutyrate led to significant reductions in blood pressure among rats on a high-salt diet. The study highlighted the compound's ability to modulate inflammatory responses associated with salt-sensitive hypertension .

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of this compound:

- Safety Studies: Toxicity studies indicate that high doses are well tolerated in both animal models and human subjects, supporting its potential as a therapeutic agent .

- Efficacy in Metabolic Disorders: The compound has shown promise in managing conditions like type 2 diabetes and metabolic syndrome by improving glucose metabolism and reducing insulin resistance .

常见问题

Q. What are the standard methods for synthesizing (R)-3-Hydroxyisobutyric Acid Potassium Salt, and how does solubility influence experimental design?

The potassium salt is typically synthesized via neutralization of (R)-3-hydroxyisobutyric acid with potassium hydroxide. Solubility data (e.g., 5 mg/mL in ethanol for the sodium salt analog) and storage conditions (-20°C, light protection) are critical for optimizing reaction solvents and ensuring stability. For biological assays, prepare stock solutions in DMSO or ethanol, followed by dilution in aqueous buffers, ensuring compatibility with downstream applications.

Q. How can researchers detect and quantify this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting and quantifying this compound in biological matrices like urine or plasma. Derivatization (e.g., methyl or isopropyl esters) enhances volatility for GC-MS analysis . Enantioselective columns are recommended to distinguish (R)- and (S)-enantiomers, as stereoisomerism impacts metabolic pathways .

Q. What safety protocols are essential for handling this compound?

Store at -20°C in light-protected containers to prevent degradation . Use chemical fume hoods for weighing and solubilization, and adhere to institutional guidelines for waste disposal. While acute toxicity data are limited, assume standard precautions for organic acids (gloves, lab coats, eye protection) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis or isolation of this compound?

Employ enantioselective multidimensional GC-MS to validate stereochemical purity . Chiral derivatizing agents (e.g., Mosher’s acid chloride) or enzymatic assays using stereospecific dehydrogenases (e.g., methylmalonic semialdehyde dehydrogenase) can further confirm enantiomeric ratios .

Q. What isotopic labeling strategies are effective for tracing (R)-3-Hydroxyisobutyric Acid in metabolic flux studies?

Deuterium or 13C labeling at specific positions (e.g., hydroxymethyl or α-methine groups) enables tracking via mass spectrometry. For example, [2-2H1]isobutyrate precursors reveal stereospecific dehydrogenation pathways in mitochondrial metabolism . Optimize labeling by validating isotopic retention during sample preparation (e.g., avoiding proton exchange in acidic conditions).

Q. How can contradictory clinical data on elevated plasma 3-HIB levels (e.g., diabetes vs. acidurias) be reconciled experimentally?

Design cohort studies stratified by metabolic conditions (e.g., type 2 diabetes vs. 3-hydroxyisobutyric aciduria) to isolate confounding factors. Use stable isotope dilution assays to differentiate endogenous vs. exogenous sources of 3-HIB . Validate findings in animal models (e.g., knockout mice for methylmalonic semialdehyde dehydrogenase) to establish causality .

Q. What in vitro models are suitable for studying (R)-3-Hydroxyisobutyric Acid’s role in metabolic disorders?

Patient-derived fibroblast cultures or CRISPR-edited cell lines (e.g., lacking methylmalonic semialdehyde dehydrogenase) can model enzyme deficiencies . Measure substrate accumulation (e.g., 3-HIB, tiglylglycine) via LC-MS/MS and correlate with clinical phenotypes. For valine catabolism studies, use isotopically labeled valine in hepatocyte or muscle cell models to trace flux through 3-HIB intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。